molecular formula C13H20BrN B7816071 4-bromo-N-heptylaniline

4-bromo-N-heptylaniline

Cat. No.: B7816071
M. Wt: 270.21 g/mol
InChI Key: SUQPILQQUARJRW-UHFFFAOYSA-N
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Description

4-Bromo-N-heptylaniline is an organic compound that belongs to the class of arylamines. It features a benzene ring substituted with a bromine atom at the para position and an amino group attached to a heptyl chain. This compound is a white to yellowish crystalline solid with a distinct odor. It exhibits both aromatic and amine properties, making it reactive towards a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-bromo-N-heptylaniline typically involves the bromination of N-heptylaniline. One common method is the electrophilic aromatic substitution reaction where N-heptylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like acetic acid at room temperature, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and catalysts is preferred to minimize environmental impact. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-heptylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of derivatives like 4-alkoxy-N-heptylaniline.

    Oxidation: Formation of 4-bromo-N-heptylnitrobenzene.

    Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

4-Bromo-N-heptylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-heptylaniline involves its interaction with molecular targets through its aromatic and amine functionalities. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromoaniline: Similar in structure but lacks the heptyl chain.

    N-Heptylaniline: Similar in structure but lacks the bromine atom.

    4-Chloro-N-heptylaniline: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 4-Bromo-N-heptylaniline is unique due to the presence of both the bromine atom and the heptyl chain, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications.

Properties

IUPAC Name

4-bromo-N-heptylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,15H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQPILQQUARJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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